molecular formula C25H35NO9 B192298 Ryanodine CAS No. 15662-33-6

Ryanodine

Cat. No. B192298
CAS RN: 15662-33-6
M. Wt: 493.5 g/mol
InChI Key: JJSYXNQGLHBRRK-SFEDZAPPSA-N
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Description

Ryanodine is a poisonous diterpenoid found in the South American plant Ryania speciosa (Salicaceae). It was originally used as an insecticide . The compound has extremely high affinity to the open-form ryanodine receptor, a group of calcium channels found in skeletal muscle, smooth muscle, and heart muscle cells .


Synthesis Analysis

The synthesis of Ryanodine has been achieved through a synthetic strategy that provides access to (+)-ryanodine and the related natural product (+)-20-deoxyspiganthine in 18 and 19 steps, respectively . A key feature of this strategy is the reductive cyclization of an epoxide intermediate that possesses the critical pyrrole-2-carboxylate ester .


Chemical Reactions Analysis

Chemical derivatization of Ryanodine has demonstrated that certain peripheral structural modifications can alter binding affinity and selectivity among ryanodine receptor isoforms . The efficiency of the synthesis derives from the use of a Pauson-Khand reaction to rapidly build the carbon framework and a SeO2-mediated oxidation to install three oxygen atoms in a single step .

Scientific Research Applications

Role in Heart Diseases

  • Field : Cardiology
  • Application Summary : Ryanodine receptors (RyRs), particularly RyR2, play a crucial role in the regulation of Ca influx into the cytoplasm of cardiomyocytes . Dysregulation often leads to cardiac arrhythmias

Role in Neurological Disorders

  • Field : Neurology
  • Application Summary : Ryanodine receptors (RyRs), particularly RyR1 and RyR2, play a crucial role in the regulation of Ca influx into the cytoplasm of neurons . Dysregulation often leads to neurological disorders such as Alzheimer’s disease, posttraumatic stress disorder, and Huntington’s disease .
  • Methods of Application : The role of RyRs in these disorders is studied through a combination of in vitro or in vivo functional studies with dynamics modeling . This allows researchers to assess the functional and structural impact of disease-associated mutations on the receptor .
  • Results or Outcomes : Studies have shown that leaky RyR channels contribute to cognitive dysfunction in these neurological disorders . Novel therapeutics targeting dysfunctional RyRs are showing promise .

Safety And Hazards

Ryanodine is a poisonous compound. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used and all sources of ignition should be removed .

Future Directions

Ryanodine receptors are a potential treatment target in various neurodegenerative diseases . Inhibition of RyR2 hyperactivity with dantrolene mitigates the vicious cycle of sarcoplasmic Ca2+ leak-induced increases in diastolic Ca2+ and ROS-mediated RyR2 oxidation, thereby increasing repolarization lability and protecting against VT/VF/SCD . Moreover, the consequent increase in sarcoplasmic Ca2+ load improves contractile function .

properties

IUPAC Name

[(1R,2R,3S,6S,7S,9S,10R,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12-13,15,17,26-27,29-33H,8-9,11H2,1-5H3/t13-,15+,17+,18-,19+,20-,21-,22+,23+,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSYXNQGLHBRRK-SFEDZAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@@]5([C@]([C@H]([C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032574
Record name Ryanodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ryanodine

CAS RN

15662-33-6
Record name Ryanodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(1α,5aβ,8aβ,9-pentahydroxy-7β-isopropyl-2β,5β,8β-trimethylperhydro-8bα,9-epoxy-5,8-ethanocyclopenta[1,2-b]indenyl) pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
132,000
Citations
R Coronado, J Morrissette… - … of Physiology-Cell …, 1994 - journals.physiology.org
… These techniques have helped to relate the activity of single ryanodine receptors to global … of the ryanodine receptor is also available. There are at least three ryanodine receptor …
Number of citations: 0 journals.physiology.org
Y Ogawa - Critical Reviews in Biochemistry and Molecular Biology, 1994 - Taylor & Francis
… for [3H]ryanodine binding when the analytical amount of ryanodine was supplemented with … obtained only when [3H]ryanodine was used. Such a crude ryanodine, as shown in Figure 1…
Number of citations: 0 www.tandfonline.com
V Sorrentino, P Volpe - Trends in pharmacological sciences, 1993 - Elsevier
… ryanodine receptor channels have now been found to be expressed in the central nervous system, and the cloning of a third ryanodine … In consequence, the view of ryanodine receptors …
Number of citations: 0 www.sciencedirect.com
F Van Petegem - Journal of Biological Chemistry, 2012 - ASBMB
Ryanodine receptors (RyRs) are huge ion channels that are responsible for the release of Ca 2+ from the sarco/endoplasmic reticulum. RyRs form homotetramers with a mushroom-like …
Number of citations: 0 www.jbc.org
R Zalk, OB Clarke, A Des Georges, RA Grassucci… - Nature, 2015 - nature.com
Ryanodine receptors (RyRs) mediate the rapid release of calcium (Ca 2+ ) from intracellular stores into the cytosol, which is essential for numerous cellular functions including excitation…
Number of citations: 0 www.nature.com
SL Hamilton - Cell calcium, 2005 - Elsevier
RyRs are large homotetrameric proteins that are ∼4/5 cytoplasmic and ∼1/5 transmembrane and luminal in mass. Mutations in RyRs produce human disease and many of these …
Number of citations: 0 www.sciencedirect.com
M Fill, JA Copello - Physiological reviews, 2002 - journals.physiology.org
The ryanodine receptors (RyRs) are a family of Ca 2+ release channels found on intracellular Ca 2+ storage/release organelles. The RyR channels are ubiquitously expressed in many …
Number of citations: 0 journals.physiology.org
DJ JENDEN, AS FAIRHURST - Pharmacological Reviews, 1969 - ASPET
… between the action of ryanodine and the "… ryanodine with progressive contractile failure in a calcium-free solution. This suggests that the different effects normally produced by ryanodine …
Number of citations: 0 pharmrev.aspetjournals.org
DL Bennett, TR Cheek, MJ Berridge… - Journal of Biological …, 1996 - ASBMB
… ryanodine receptor expression in brain, heart, and skeletal muscle. In addition, we detected ryanodine … , L6, and Sol8) weakly expressed ryanodine receptor when undifferentiated but …
Number of citations: 0 www.jbc.org
R Zalk, SE Lehnart, AR Marks - Annu. Rev. Biochem., 2007 - annualreviews.org
Ryanodine receptors (RyRs)/Ca 2+ release channels, on the endoplasmic and sarcoplasmic reticulum of most cell types, are required for intracellular Ca 2+ release involved in diverse …
Number of citations: 0 www.annualreviews.org

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